molecular formula C29H60 B14444644 3,7-Dimethylheptacosane CAS No. 73189-55-6

3,7-Dimethylheptacosane

Cat. No.: B14444644
CAS No.: 73189-55-6
M. Wt: 408.8 g/mol
InChI Key: JVMGJGOHLJIIKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylheptacosane can be achieved using 3-methylthiophene as the building block. The process involves acylation of 3-methylthiophene with 3-methyl pentanoyl chloride in the presence of aluminum chloride, yielding a mixture of isomers. The ketone is then reduced under Wolf-Kishner conditions, followed by further acylation with octadecanoyl chloride and reduction to the alkane. The final step involves hydrogenation in the presence of a Raney Nickel catalyst, resulting in this compound with an overall yield of 20% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, and carboxylic acids under specific conditions.

    Reduction: Although already a saturated hydrocarbon, it can be involved in reduction reactions to remove any functional groups if present.

    Substitution: Alkanes can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Removal of any functional groups, resulting in a more saturated hydrocarbon.

    Substitution: Halogenated alkanes.

Scientific Research Applications

3,7-Dimethylheptacosane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of insects, facilitating chemical communication and mate recognition. The molecular targets include olfactory receptors and pheromone-binding proteins, which detect and respond to the presence of this hydrocarbon .

Comparison with Similar Compounds

  • 5-Methylheptacosane
  • 5,17-Dimethylheptacosane
  • 3,9-Dimethylheptacosane

Comparison: 3,7-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other methylated heptacosanes, it has distinct roles in chemical communication and mate recognition in insects . The position and number of methyl groups significantly affect the compound’s interaction with biological receptors and its overall function.

Properties

CAS No.

73189-55-6

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

3,7-dimethylheptacosane

InChI

InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29(4)27-24-26-28(3)6-2/h28-29H,5-27H2,1-4H3

InChI Key

JVMGJGOHLJIIKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC

Origin of Product

United States

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